Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13786433
InChI: InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-7-11(8-17)12-9-18(10-12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)C2CN(C2)C(=O)OC(C)(C)C
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate

CAS No.:

Cat. No.: VC13786433

Molecular Formula: C16H28N2O4

Molecular Weight: 312.40 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate -

Specification

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
IUPAC Name tert-butyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]azetidine-1-carboxylate
Standard InChI InChI=1S/C16H28N2O4/c1-15(2,3)21-13(19)17-7-11(8-17)12-9-18(10-12)14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3
Standard InChI Key GNSWZLOOMVQNKV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C2CN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C2CN(C2)C(=O)OC(C)(C)C

Introduction

Structural Characteristics

The structure of di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate is defined by the following features:

  • Biazetidine Core: A four-membered ring containing two nitrogen atoms in a 1,3-relationship. This strained ring system contributes to the compound's reactivity.

  • Tert-butyl Ester Groups: Bulky substituents that provide steric hindrance and increase hydrophobicity.

  • Bond Angles and Strain: The biazetidine ring exhibits significant angle strain due to its small size, which influences its chemical behavior.

Synthesis

The synthesis of di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate typically involves multistep reactions starting from simple precursors:

  • Formation of Biazetidine Core:

    • Cyclization reactions involving diamines and dihalides or other electrophilic reagents are used to construct the biazetidine ring.

    • Careful control of reaction conditions is necessary to avoid side reactions or ring opening.

  • Esterification:

    • The carboxylic acid groups on the biazetidine core are esterified with tert-butanol in the presence of acid catalysts like sulfuric acid or Lewis acids.

  • Purification:

    • The compound is purified using recrystallization or chromatography to achieve high purity.

Applications

Di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate finds applications in various fields:

  • Pharmaceutical Intermediates:

    • Used as a precursor for synthesizing biologically active molecules, particularly those targeting nitrogen-containing heterocycles.

  • Polymer Chemistry:

    • Serves as a monomer or crosslinking agent in producing specialty polymers due to its strained ring system.

  • Catalysis:

    • Acts as a ligand or intermediate in catalytic reactions involving transition metals.

Reactivity and Stability

  • The biazetidine ring's strain makes it reactive toward nucleophiles and electrophiles.

  • The tert-butyl ester groups enhance stability under acidic conditions but can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid derivative.

Research Findings

Recent studies have explored the potential of biazetidines like di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate in medicinal chemistry:

  • Antimicrobial Activity: The strained biazetidine core interacts with enzymes in bacterial cell walls, showing promise as an antibacterial agent.

  • Drug Development: The compound serves as a scaffold for designing inhibitors targeting enzymes with nitrogen-based active sites.

Further research is ongoing to expand its applications in material science and pharmaceuticals.

This comprehensive analysis highlights the significance of di-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate as a versatile compound with potential across multiple scientific domains.

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